Pyrazine-2,3-dicarbohydrazide

描述

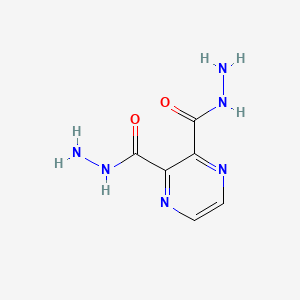

Structure

2D Structure

3D Structure

属性

分子式 |

C6H8N6O2 |

|---|---|

分子量 |

196.17 g/mol |

IUPAC 名称 |

pyrazine-2,3-dicarbohydrazide |

InChI |

InChI=1S/C6H8N6O2/c7-11-5(13)3-4(6(14)12-8)10-2-1-9-3/h1-2H,7-8H2,(H,11,13)(H,12,14) |

InChI 键 |

RFVTXCAFJYZICS-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=C(C(=N1)C(=O)NN)C(=O)NN |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrazine 2,3 Dicarbohydrazide

Precursor Synthesis: Pyrazine-2,3-dicarboxylic Acid

The primary and most well-documented precursor for the synthesis of pyrazine-2,3-dicarbohydrazide is pyrazine-2,3-dicarboxylic acid. This intermediate is commonly synthesized through the oxidation of quinoxaline (B1680401), a process that cleaves the benzene (B151609) ring of the quinoxaline molecule to yield the more stable pyrazine (B50134) ring. um.edu.my Both electrochemical methods and strong oxidizing agents like potassium permanganate (B83412) are employed for this conversion.

Electrochemical Oxidation Routes (e.g., Quinoxaline Oxidation)

Electrochemical synthesis offers a more controlled and environmentally conscious alternative to traditional oxidation methods. This approach typically involves the oxidation of quinoxaline at an anode, often using a regenerated oxidizing agent. Studies have demonstrated that pyrazine-2,3-dicarboxylic acid (PDCA) can be effectively produced through the electrochemical oxidation of quinoxaline. researchgate.netupt.ro

A key advancement in the electrochemical synthesis of PDCA is the use of regenerative systems, particularly with potassium permanganate (KMnO₄). In this process, Mn(VI) (manganate) is anodically oxidized to Mn(VII) (permanganate), which then acts as the chemical oxidant for quinoxaline. The reduced Mn(VI) is continuously regenerated at the anode, minimizing the consumption of the primary oxidant and reducing the environmental impact from byproducts like manganese dioxide. researchgate.netresearchgate.net This indirect electrochemical oxidation is favored as it leads to higher efficiencies compared to direct anodic oxidation of quinoxaline.

The anodic regeneration of Mn⁷⁺ is influenced by several factors, including the concentration of potassium hydroxide (B78521) (KOH), the oxidizing agent, and quinoxaline itself, as well as the temperature. researchgate.netresearchgate.net

The choice of electrode material is critical to the efficiency and success of the electrochemical synthesis. Researchers have investigated a variety of materials for the anode, where the oxidation takes place.

Initial studies utilized platinum electrodes for the electrochemical regeneration of KMnO₄. upt.ro Subsequent research has explored more cost-effective and robust materials. researchgate.netupt.ro Nickel electrodes have been shown to be effective for the anodic regeneration of Mn⁷⁺, with the process being favored by increases in KOH, Mn⁷⁺ concentration, and temperature. researchgate.netresearchgate.net

Further investigations have focused on copper and its alloys. researchgate.netupt.ro Copper anodes have been successfully used in laboratory-scale electrolyzers for PDCA synthesis. researchgate.net To expand on this, copper alloys such as brass and bronze have also been tested as anode materials, showing promising results. upt.ro The performance of these materials has been systematically evaluated by studying the effects of various parameters on current and substance efficiencies. upt.ro

| Electrode Material | Investigated Use | Reference |

| Platinum | Electrochemical regeneration of KMnO₄ | upt.ro |

| Nickel | Anodic regeneration of Mn⁷⁺ for quinoxaline oxidation | researchgate.netresearchgate.net |

| Copper | Anode in PDCA synthesis with regenerated KMnO₄ | researchgate.netresearchgate.net |

| Brass (Copper Alloy) | Anode in PDCA synthesis | upt.ro |

| Bronze (Copper Alloy) | Anode in PDCA synthesis | upt.ro |

| Stainless Steel | Anode in PDCA synthesis with regenerated KMnO₄ | upt.ro |

Optimizing reaction conditions is paramount for maximizing the yield and efficiency of the electrochemical synthesis of PDCA. Key parameters that have been studied include anodic current density, the quantity of electricity passed, temperature, and the initial concentration of quinoxaline.

For copper anodes, the best performance, with current efficiencies around 55% and substance efficiencies up to 72%, was achieved at a current density of 3.5 A/dm². researchgate.net When using copper alloy anodes, even better results have been reported. Brass electrodes have demonstrated current efficiencies of approximately 88%, while bronze electrodes have achieved substance efficiencies of up to 80% at the same current density of 3.5 A/dm². upt.ro These performances surpass those obtained with pure copper anodes. upt.ro

| Parameter | Optimal Condition/Finding | Electrode | Reference |

| Current Density | 3.5 A/dm² | Copper | researchgate.net |

| Current Density | 3.5 A/dm² | Brass, Bronze | upt.ro |

| Current Efficiency | ~55% | Copper | researchgate.net |

| Substance Efficiency | up to 72% | Copper | researchgate.net |

| Current Efficiency | ~88% | Brass | upt.ro |

| Substance Efficiency | up to 80% | Bronze | upt.ro |

Permanganate Oxidation Pathways

The classical chemical oxidation of quinoxaline using potassium permanganate (KMnO₄) is a well-established method for producing pyrazine-2,3-dicarboxylic acid. um.edu.myorgsyn.org The reaction is typically carried out in an alkaline or neutral aqueous solution. In this process, the benzene ring of quinoxaline is oxidized and cleaved by the strong oxidizing power of the permanganate ion, yielding the potassium salt of pyrazine-2,3-dicarboxylic acid. orgsyn.org

The procedure involves heating a mixture of quinoxaline and water, followed by the gradual addition of a saturated solution of potassium permanganate. orgsyn.org The reaction is exothermic and needs to be controlled to maintain a gentle boil. orgsyn.org After the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate, containing the potassium salt of the dicarboxylic acid, is then concentrated and acidified, typically with hydrochloric acid, to precipitate the free pyrazine-2,3-dicarboxylic acid. orgsyn.orggoogle.com

While this method can provide good yields, it is often described as a violent reaction that produces a significant amount of manganese dioxide waste, posing environmental concerns. google.com The work-up process to isolate the final product can also be cumbersome. google.com

Esterification of Pyrazine-2,3-dicarboxylic Acid

The conversion of pyrazine-2,3-dicarboxylic acid to its corresponding esters is a key step towards the synthesis of this compound. The esterification can be carried out to produce various ester derivatives, such as dimethyl esters or β-dialkylaminoethyl esters. acs.orgchemicalbook.com

One common method involves the reaction of the dicarboxylic acid with an alcohol in the presence of a catalyst. For instance, the dimethyl ester can be synthesized from the dicarboxylic acid. chemicalbook.com Another approach involves first converting the dicarboxylic acid to its anhydride (B1165640) by heating. This pyrazine-2,3-dicarboxylic anhydride can then be reacted with an appropriate alcohol, such as a β-dialkylaminoethanol, to yield the desired ester. acs.org This route has been used to prepare a series of β-dialkylaminoethyl esters. acs.org The subsequent reaction of these esters with hydrazine (B178648) would lead to the formation of this compound.

Synthesis of Pyrazine-2,3-dicarboxylic Acid Diesters

A common method for the synthesis of pyrazine-2,3-dicarboxylic acid diesters involves the esterification of 2,3-pyrazinedicarboxylic acid. For instance, dimethyl pyrazine-2,3-dicarboxylate can be synthesized from 2,3-pyrazinedicarboxylic acid and methanol. chemicalbook.com The acid itself can be prepared through the oxidation of quinoxaline using an oxidizing agent like potassium permanganate or sodium chlorate (B79027) in an acidic medium. google.comorgsyn.org The reaction with sodium chlorate is conducted in water with a copper sulfate/concentrated sulfuric acid system at temperatures ranging from 40-150°C. google.com

The synthesis of 2,3-pyrazinedicarboxylic acid from quinoxaline using potassium permanganate involves vigorous stirring while adding a saturated aqueous solution of potassium permanganate to a hot aqueous solution of quinoxaline. orgsyn.org The reaction is exothermic and the rate of addition is controlled to maintain a gentle boil. orgsyn.org After the reaction, the manganese dioxide byproduct is filtered off, and the filtrate is concentrated and acidified to precipitate the dicarboxylic acid. orgsyn.org

Direct Synthesis of this compound

The most direct route to this compound involves the reaction of the corresponding diester with hydrazine.

Hydrazinolysis of Pyrazine-2,3-dicarboxylic Acid Diesters

The conversion of pyrazine-2,3-dicarboxylic acid diesters to this compound is achieved through hydrazinolysis. This reaction involves treating the diester, such as dimethyl pyrazine-2,3-dicarboxylate, with hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbons of the ester groups, leading to the displacement of the alcohol (e.g., methanol) and the formation of the dihydrazide. This reaction is a standard and efficient method for preparing hydrazide compounds from their corresponding esters.

Derivatization Chemistry of this compound

The presence of reactive hydrazide functional groups makes this compound an excellent substrate for a variety of chemical transformations, leading to the synthesis of a wide array of heterocyclic and acyclic derivatives.

Formation of Schiff Bases

This compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases. yu.edu.joresearchgate.net These reactions typically involve refluxing the dicarbohydrazide with the carbonyl compound in a suitable solvent like methanol. yu.edu.jo The resulting Schiff bases are characterized by the presence of an azomethine (-C=N-) group and are important intermediates in the synthesis of other heterocyclic systems. For example, new pyrazine carbohydrazone ligands have been prepared by condensing pyrazine-2-carbohydrazide (B1222964) with substituted acetophenones. yu.edu.jo

Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., 2-Azetidinone Derivatives)

The Schiff bases derived from this compound can undergo further reactions, such as cycloadditions, to form more complex heterocyclic structures. A notable example is the synthesis of 2-azetidinone (β-lactam) derivatives. orgchemres.org This transformation can be achieved through a [2+2] cycloaddition reaction between the Schiff base and a ketene, which can be generated in situ from an acyl chloride (like chloroacetyl chloride) in the presence of a base such as triethylamine. orgchemres.org These reactions are significant as the β-lactam ring is a core structural motif in many antibiotic drugs.

Amidation Reactions to Form Dicarboxamides

The hydrazide moieties of this compound can be further acylated to form dicarboxamides. This can be achieved by reacting the dicarbohydrazide with acyl chlorides or acid anhydrides. A related reaction is the amidation of pyrazine-2,3-dicarboxylic acid or its derivatives. For instance, pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridin-2-yl)-amide] has been synthesized by the condensation of 3-(5-chloropyridine-2-carbamyl)-2-pyrazinecarboxylic acid with 2-amino-5-chloropyridine (B124133) using coupling agents like EDCI and HOBt. patsnap.com Similarly, a series of substituted amides of pyrazine-2-carboxylic acids have been prepared by the condensation of the corresponding acid chloride with various anilines. researchgate.net The formation of pyrazine-2,3-dicarboxamide (B189462) itself can be accomplished, and its crystal structure reveals a network of hydrogen bonds. researchgate.net

Regioselective Functionalization Approaches

The functionalization of the pyrazine ring is often complicated by the presence of two deactivating nitrogen atoms, which reduce its reactivity towards electrophilic substitution. However, the substituents on the ring play a crucial role in directing the position of incoming groups. In the case of this compound, the two carbohydrazide (B1668358) groups at the 2 and 3 positions are expected to have a significant influence on the regioselectivity of further reactions.

The carbohydrazide moiety is generally considered an electron-withdrawing group due to the carbonyl function, which deactivates the pyrazine ring towards electrophilic attack. In electrophilic aromatic substitution reactions, electron-withdrawing groups typically direct incoming electrophiles to the meta position. wikipedia.org For this compound, the positions meta to the carbohydrazide groups are the 5- and 6-positions of the pyrazine ring. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be predicted to occur at these positions.

Conversely, the pyrazine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The carbohydrazide substituents at the 2- and 3-positions would further activate the ring for nucleophilic attack.

Modern synthetic methods offer more sophisticated approaches to regioselective functionalization, such as directed C-H activation. In these reactions, a functional group on the molecule can direct a metal catalyst to a specific C-H bond, enabling its selective functionalization. The hydrazide or hydrazone derivatives can act as directing groups in metal-catalyzed C-H functionalization reactions. nih.gov For this compound, the carbohydrazide groups could potentially direct a transition metal catalyst to the C-H bonds at the 5- and 6-positions, allowing for the introduction of various substituents in a highly regioselective manner. For instance, rhodium-catalyzed arylations have been reported where ketone functionalities direct the reaction to the C(sp²)–H bond. nih.gov

While specific detailed research findings on the regioselective functionalization of this compound are not extensively documented in publicly available literature, the general principles of heterocyclic chemistry provide a strong basis for predicting its reactivity. The table below summarizes the expected regioselectivity for different types of reactions based on the electronic properties of the pyrazine ring and the directing effects of the carbohydrazide substituents.

| Reaction Type | Reagents | Expected Position of Functionalization | Rationale |

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄, Br₂ | 5- and 6-positions | The carbohydrazide groups are electron-withdrawing, directing incoming electrophiles to the meta positions. |

| Nucleophilic Aromatic Substitution | e.g., Nu⁻ | 5- and 6-positions | The electron-deficient pyrazine ring is activated towards nucleophilic attack, particularly at positions not bearing the electron-withdrawing substituents. |

| Directed C-H Activation | e.g., Transition metal catalyst | 5- and 6-positions | The carbohydrazide groups can act as directing groups, guiding the catalyst to the adjacent C-H bonds. |

It is important to note that the actual outcome of these reactions can also be influenced by steric factors and the specific reaction conditions employed. wikipedia.org Further experimental studies are needed to fully elucidate the regioselective functionalization of this compound and unlock its full potential as a synthetic intermediate.

Spectroscopic and Structural Elucidation Studies of Pyrazine 2,3 Dicarbohydrazide Systems

X-ray Diffraction Analysis

X-ray diffraction is a cornerstone technique for the detailed structural analysis of crystalline materials, providing precise information on atomic arrangements, molecular geometry, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. For systems related to pyrazine-2,3-dicarbohydrazide, such as the adduct with hydrazine (B178648), SC-XRD has been instrumental.

The crystal structure of bis(hydrazineH) pyrazine-2,3-dicarboxylate has been determined to be a monoclinic system. In this structure, the pyrazine-2,3-dicarboxylate component exists as a doubly deprotonated anion, while hydrazine is present as a singly protonated cation. The atoms constituting the pyrazine (B50134) ring are coplanar, a common feature for aromatic systems.

Table 1: Crystallographic Data for Bis(hydrazineH) Pyrazine-2,3-dicarboxylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.969(1) |

| b (Å) | 11.952(2) |

| c (Å) | 14.363(3) |

| β (°) | 101.69(3) |

Note: Data is for the related compound Pyrazine-2,3-dicarboxylic acid, as a proxy for the target compound.

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a sample. In the context of pyrazine-containing coordination polymers, PXRD is routinely used to confirm whether the bulk synthesized material corresponds to the structure determined by single-crystal X-ray diffraction. By comparing the experimental powder pattern with a pattern simulated from single-crystal data, the phase purity of the bulk sample can be verified. This technique is also valuable for studying crystalline polymers where obtaining single crystals of sufficient quality for SC-XRD can be challenging.

The conformation and geometry of the pyrazine-2,3-dicarboxylate moiety, as determined from single-crystal X-ray diffraction of its hydrazine adduct, reveals significant details. The pyrazine ring itself is planar, as expected for an aromatic system. However, the carboxylate groups attached to the pyrazine ring exhibit distinct orientations. One carboxylate group is nearly coplanar with the pyrazine ring, showing a small dihedral angle of 1.7(2)°. In contrast, the second carboxylate group is twisted significantly out of the plane of the pyrazine ring, with a dihedral angle of 89.3(2)°. This twisted conformation is a notable feature of the molecule's geometry in the crystalline state. In other pyrazine dicarboxamide systems, the molecules can adopt an extended conformation.

The crystal packing of pyrazine-based compounds is significantly influenced by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. In the crystal structure of bis(hydrazineH) pyrazine-2,3-dicarboxylate, an extensive hydrogen bond network is a dominant feature. The hydrazine cations (N₂H₅⁺) act as hydrogen bond donors, forming bonds with the oxygen atoms of the carboxylate groups and the nitrogen atoms of the pyrazine ring.

In related pyrazine-2,5-dicarboxamide structures, molecules are linked by N—H⋯N hydrogen bonds, creating layered structures. These layers are further connected by C—H⋯O hydrogen bonds, resulting in a three-dimensional supramolecular architecture. Additionally, offset π-π stacking interactions between neighboring pyridine (B92270) rings have been observed, with intercentroid distances around 3.739 Å. These types of interactions are also expected to play a role in the crystal packing of this compound.

Table 2: Potential Intermolecular Interactions in this compound Systems

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | N (pyrazine) | ~2.8 - 3.2 |

| Hydrogen Bond | N-H | O (carbonyl) | ~2.8 - 3.1 |

| Hydrogen Bond | C-H | O (carbonyl) | ~3.0 - 3.5 |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring | ~3.5 - 3.8 |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying functional groups and probing the bonding within a molecule.

The FTIR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the N-H, C=O, C-N, and pyrazine ring moieties.

Based on studies of related pyrazine-2-carboxylic acid derivatives, the N-H stretching vibrations of the amide or hydrazide groups are typically observed in the region of 3000-3400 cm⁻¹. The C=O stretching vibration of the carbonyl group is expected to give a strong and sharp absorption band, typically in the range of 1665-1678 cm⁻¹. The position of this band can be influenced by hydrogen bonding; a shift to a lower frequency often indicates the involvement of the carbonyl oxygen in hydrogen bonding. Vibrations associated with the pyrazine ring, including C=N and C=C stretching, are expected in the 1600-1400 cm⁻¹ region.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 3450 - 3300 | N-H stretching (amide/hydrazide) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1700 - 1650 | C=O stretching (carbonyl of hydrazide) |

| 1600 - 1450 | C=N and C=C stretching (pyrazine ring) |

| 1450 - 1350 | N-H bending |

| 1250 - 1000 | C-N stretching |

Fourier Transform Infrared (FTIR) Spectroscopy

Characteristic Band Assignments

The infrared spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. medipol.edu.tr Key assignments have been reported from spectra obtained using the KBr disc method.

The N-H stretching vibrations of the hydrazide moieties are observed in the region of 3441-3283 cm⁻¹. medipol.edu.tr The aromatic C-H stretching vibration of the pyrazine ring is identified by a band at approximately 3088 cm⁻¹. medipol.edu.tr A strong absorption at 1682 cm⁻¹ is attributed to the C=O (amide I) stretching vibration. medipol.edu.tr Furthermore, the C=N stretching vibration of the pyrazine ring and the C-N stretching vibration are assigned to the bands at 1654 cm⁻¹ and 1280 cm⁻¹, respectively. medipol.edu.tr

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3441-3283 | medipol.edu.tr |

| Aromatic C-H Stretch | 3088 | medipol.edu.tr |

| C=O Stretch (Amide I) | 1682 | medipol.edu.tr |

| C=N Stretch | 1654 | medipol.edu.tr |

| C-N Stretch | 1280 | medipol.edu.tr |

Coordination-Induced Spectral Shifts

The coordination of this compound to metal ions induces noticeable shifts in its infrared absorption bands, providing valuable information about the coordination mode. When a ligand coordinates to a metal, changes in bond strengths and electron distribution lead to shifts in the vibrational frequencies.

In related pyrazine carboxamide complexes, coordination through the amide nitrogen and the carbonyl oxygen has been observed. For instance, the N-H stretching frequency may shift to a lower frequency upon coordination, indicating the involvement of the amide nitrogen in bonding. Similarly, a shift in the C=O stretching vibration to a lower wavenumber is indicative of coordination through the carbonyl oxygen. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

While specific data for this compound complexes is not extensively detailed in the provided search results, the general principles observed in similar pyrazine-based ligands suggest that complexation would lead to discernible shifts in the IR spectrum, particularly in the N-H and C=O stretching regions.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. For a vibrational mode to be Raman active, there must be a change in the polarizability of the molecule during the vibration. libretexts.org

While specific Raman spectra for this compound were not found in the provided search results, studies on pyrazine and its derivatives show characteristic ring vibrations. nih.govresearchgate.net For pyrazine itself, prominent Raman bands are observed which are assigned to ring stretching and deformation modes. researchgate.net It is expected that this compound would exhibit similar pyrazine ring modes, in addition to bands arising from the dicarbohydrazide substituents.

Polarization Measurements

Polarization measurements in Raman spectroscopy can provide detailed information about the symmetry of the vibrational modes. edinst.comacademie-sciences.fr The depolarization ratio (ρ), which is the ratio of the intensity of scattered light polarized perpendicular to the incident light to that polarized parallel, is a key parameter. edinst.com

For totally symmetric vibrations, the depolarization ratio is typically less than 0.75, and these bands are referred to as polarized. edinst.com For non-totally symmetric vibrations, the depolarization ratio is equal to or greater than 0.75, and the bands are considered depolarized. edinst.com While no specific polarization data for this compound is available in the search results, this technique would be instrumental in assigning the observed Raman bands to specific vibrational modes based on their symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, provides distinct signals corresponding to the different types of protons in the molecule. medipol.edu.tr

The two equivalent protons on the pyrazine ring appear as a singlet at δ 9.43 ppm. medipol.edu.tr The two protons of the N-H groups of the hydrazide moieties give rise to a singlet at δ 7.52 ppm. medipol.edu.tr The four protons of the two NH₂ groups also appear as a singlet at δ 2.50 ppm. medipol.edu.tr

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| Pyrazine C-H | 9.43 | Singlet | DMSO-d₆ | medipol.edu.tr |

| N-H | 7.52 | Singlet | DMSO-d₆ | medipol.edu.tr |

| NH₂ | 2.50 | Singlet | DMSO-d₆ | medipol.edu.tr |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

While the search results indicate that ¹³C NMR spectroscopy has been used to characterize derivatives of this compound, specific ¹³C NMR data for the parent compound was not explicitly found. medipol.edu.trmedipol.edu.tr However, based on the structure and data for related compounds, one can predict the expected regions for the carbon signals.

The spectrum would be expected to show signals for the carbonyl carbons of the hydrazide groups and the carbons of the pyrazine ring. The chemical shifts of the pyrazine ring carbons would be influenced by the nitrogen atoms and the carbohydrazide (B1668358) substituents. The carbonyl carbons would typically appear at the downfield end of the spectrum. For comparison, in a related derivative, 3-[(4-chlorobenzyl)amino]pyrazine-2-carboxamide, the carbonyl carbon appears at δ 168.9 ppm, and the pyrazine ring carbons are observed in the range of δ 126.9-154.2 ppm. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within molecules like this compound and its related systems. Studies on the precursor, pyrazine-2,3-dicarboxylic acid, and its metal complexes provide insight into the electronic properties of the pyrazine core.

The UV-Vis absorption spectrum of pyrazine-2,3-dicarboxylic acid has been recorded in various solvents, including ethanol, methanol, and acetonitrile. researchgate.net The analysis of these spectra is often supported by theoretical calculations using time-dependent density functional theory (TD-DFT) to understand the nature of the electronic transitions. researchgate.net The transitions observed in pyrazine and its derivatives are typically assigned to n→π* and π→π* transitions. montana.edu The solvent polarity can influence the wavelength of these absorption bands; an increase in molecular dipole upon excitation generally leads to a red shift (shift to a longer wavelength), while a decrease results in a blue shift (shift to a shorter wavelength). montana.edu

In metal complexes involving the deprotonated form, pyrazine-2,3-dicarboxylate, the electronic spectra reveal information about the coordination environment of the metal ion. For instance, copper(II) complexes of pyrazine-2,3-dicarboxylate exhibit d-d transitions and charge-transfer bands. chempap.org Some copper(II) complexes show weak and unresolved shoulders in their electronic spectra, which is consistent with a pseudooctahedral structure. chempap.org Additionally, shoulders observed between 370–420 nm in these complexes can be assigned to charge-transfer bands, which are characteristic of bridging systems with antiferromagnetic interactions. chempap.org

Table 1: UV-Vis Spectral Data for Selected Pyrazine-2,3-dicarboxylate Copper(II) Complexes

| Compound | Absorption Maxima (λmax) | Band Assignment |

|---|---|---|

| Cu(2,3-pdc)·1/2H₂O | 611 nm | d-d transition |

| Cu(2,3-Hpdc)₂·2H₂O | 621 nm | d-d transition |

Data sourced from thermal and spectral studies of pyrazine-2,3-dicarboxylatocopper(II) complexes. chempap.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For pyrazine-2,3-dicarboxylic acid, the parent compound of this compound, mass spectral data provides key information for its identification.

The molecular weight of pyrazine-2,3-dicarboxylic acid is 168.11 g/mol . nih.gov In gas chromatography-mass spectrometry (GC-MS) analysis, the compound produces a characteristic fragmentation pattern. nih.govspectrabase.com The most prominent peak in the mass spectrum, known as the base peak, is observed at a mass-to-charge ratio (m/z) of 80. nih.gov The fragmentation of aromatic carboxylic acids often involves the loss of functional groups attached to the stable aromatic ring. libretexts.org The fragmentation of pyrazine derivatives can be complex, involving ring cleavage and loss of substituents. raco.cat The molecular ion peak, if observed, would confirm the molecular weight of the compound.

Table 2: Key Mass Spectrometry Data for Pyrazine-2,3-dicarboxylic acid

| Parameter | Value |

|---|---|

| Molecular Weight | 168.11 g/mol |

| Top Peak (m/z) | 80 |

| Second Highest Peak (m/z) | 52 |

Data obtained from the NIST main library entry for Pyrazine-2,3-dicarboxylic acid. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While X-ray diffraction has been used extensively to determine the crystal structures of pyrazine-2,3-dicarboxylic acid and its metal complexes, specific studies utilizing X-ray Photoelectron Spectroscopy (XPS) for the analysis of this compound or its direct precursors were not prominently available in the reviewed literature.

Theoretical and Computational Investigations of Pyrazine 2,3 Dicarbohydrazide

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, a powerful computational tool, are employed to model the time-dependent behavior of molecular systems. These simulations can elucidate the complex interplay of intermolecular forces, providing a dynamic picture of molecular interactions.

Research into the intermolecular interactions of pyrazine (B50134) derivatives often involves the analysis of crystal structures and computational energy calculations. A notable study investigated the self-assembly of a ternary ionic cocrystal involving the dianion of pyrazine-2,3-dicarboxylic acid (H₂pyzda), a ditopic amine (9-N-(3-imidazolylpropylamino)methyl anthracene), and water molecules. rsc.org This study, while not a direct simulation of Pyrazine-2,3-dicarbohydrazide, provides critical data on the hydrogen bonding capabilities and interaction motifs of the pyrazine-2,3-dicarboxylate core.

In the ternary ionic cocrystal, with the composition H₃anthraimmida·pyzda·H₂pyzda·H₂O, the water molecule plays a crucial role in mediating the assembly. rsc.org It holds the dication of the amine, the dianion of pyrazine-2,3-dicarboxylic acid, and a neutral pyrazine-2,3-dicarboxylic acid molecule together through a network of hydrogen bonds, forming distinct synthons. rsc.org The formation of a chain-like template between the anions and the neutral dicarboxylic acid molecules via charge-assisted hydrogen bonds was observed, which in turn accommodates the larger cations. rsc.org

The key intermolecular interactions identified in the study are summarized in the table below.

| Interacting Species | Type of Interaction | Key Features |

| Pyrazine-2,3-dicarboxylate dianion & Water | Hydrogen Bonding | The dianion acts as a hydrogen bond acceptor from the water molecule. |

| Neutral Pyrazine-2,3-dicarboxylic acid & Water | Hydrogen Bonding | The neutral acid acts as both a hydrogen bond donor and acceptor with the water molecule. |

| Pyrazine-2,3-dicarboxylate dianion & Neutral Acid | Charge-Assisted Hydrogen Bonding | Forms a chain-like template that is crucial for the overall assembly of the cocrystal. rsc.org |

| Ditopic Amine Cation & Water | Hydrogen Bonding | The cation interacts with the water molecule, which helps in stabilizing the crystal lattice. |

| Various components | C–H···O and C–H···N bonds | Extensive networks of these weaker hydrogen bonds contribute to the stability of the supramolecular structure. rsc.org |

These computational insights into the intermolecular interactions of pyrazine-2,3-dicarboxylic acid provide a strong basis for understanding and predicting the solid-state properties and potential interaction patterns of this compound. The hydrazide groups would introduce additional hydrogen bond donor and acceptor sites, likely leading to even more complex and robust hydrogen-bonded networks.

Advanced Applications and Research Directions for Pyrazine 2,3 Dicarbohydrazide Derivatives

Applications in Materials Science

The unique molecular framework of pyrazine-2,3-dicarbohydrazide and its derivatives makes them ideal building blocks for novel materials with tailored properties. Their ability to form coordination complexes with various metal ions has led to the development of advanced materials with applications in gas storage and luminescence.

Gas Adsorption and Storage Properties of Coordination Polymers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from pyrazine-based ligands are showing great promise for gas adsorption and storage. The nitrogen atoms within the pyrazine (B50134) ring, along with the carboxylate groups, provide multiple coordination sites for metal ions, leading to the formation of porous structures. These pores can selectively adsorb and store gas molecules.

For instance, a novel three-dimensional (3D) metal-organic framework of silver(I)-pyrazine-2,3-dicarboxylate with an ethylenediamine (B42938) ligand has been synthesized and studied for its gas storage potential through atomically detailed simulations. researchgate.net In another study, four new coordination polymers based on cobalt(II), pyrazine, and succinic acid were synthesized, with their CO2 and N2 adsorption studies featuring type III isotherms. acs.orgnih.gov The permanent porosity of some of these frameworks has been confirmed by various gas adsorption measurements, including N2, O2, CO, CO2, and CH4, at different temperatures. nih.gov

The development of these materials is a significant step towards addressing the challenges of safe and efficient storage of gases like hydrogen and methane (B114726) for clean energy applications. The tunability of the pore size and surface chemistry of these CPs and MOFs by modifying the pyrazine ligand or the metal center allows for the optimization of their gas storage capacities and selectivities.

Table 1: Gas Adsorption Properties of Pyrazine-Based Coordination Polymers

| Compound/Framework | Gas Adsorbed | Isotherm Type | Key Finding |

| Silver(I)-pyrazine-2,3-dicarboxylate with ethylenediamine | Not specified | Not specified | Potential for gas storage applications assessed by simulations. researchgate.net |

| Cobalt(II) succinate (B1194679) coordination polymers with pyrazine | CO2, N2 | Type III | Investigated for gas adsorption properties. acs.orgnih.gov |

| [Co3(btdc)3(bpy)2]·4DMF | N2, O2, CO, CO2, CH4 | Not specified | Confirmed permanent porosity with a BET surface area of 667 m²⋅g⁻¹. nih.gov |

Luminescent Properties of Metal-Organic Frameworks

Metal-organic frameworks incorporating pyrazine-2,3-dicarboxylate derivatives have exhibited interesting luminescent properties. The combination of the organic ligand with certain metal ions, particularly lanthanides, can result in materials that emit light upon excitation. These luminescent MOFs have potential applications in sensing, bio-imaging, and solid-state lighting.

Research has shown that a novel 3D silver(I)-pyrazine-2,3-dicarboxylate framework exhibits green and unusual yellow luminescence in the solid state at room temperature. researchgate.net Additionally, a series of lanthanide(III) MOFs derived from a pyridyl-dicarboxylate ligand have been shown to sensitize Eu(III) and Tb(III) characteristic luminescence. rsc.org The luminescent properties of these materials are often linked to ligand-to-metal charge transfer or intra-ligand transitions. The specific color and intensity of the emitted light can be tuned by altering the metal ion or the structure of the pyrazine-based ligand.

Table 2: Luminescent Properties of Pyrazine-Based MOFs

| Framework Composition | Emission Characteristics | Potential Applications |

| Silver(I)-pyrazine-2,3-dicarboxylate with ethylenediamine | Green and yellow luminescence at room temperature. researchgate.net | Sensing, solid-state lighting. |

| Lanthanide(III) MOFs with pyridyl-dicarboxylate ligand | Sensitizes Eu(III) and Tb(III) luminescence. rsc.org | Optical devices, bio-imaging. |

Catalysis Research

The coordination chemistry of this compound derivatives also lends itself to applications in catalysis. Metal complexes of these ligands can act as catalysts for a variety of organic transformations. The pyrazine unit can influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity.

While direct research on the catalytic applications of this compound is emerging, studies on related pyrazine-2,3-dicarboxylic acid-based coordination polymers suggest their potential. For example, lead-based coordination polymers with pyrazine-2,3-dicarboxylic acid have been investigated for their catalytic capabilities. researchgate.net The development of pyrazine-based catalysts is an active area of research, with the potential to provide efficient and recyclable catalytic systems for various chemical processes.

Agricultural Applications

Pyrazine derivatives have been explored for their potential use in agriculture. Specifically, 2,3-pyrazinedicarboxylic acid, a related compound, is noted as an intermediate in the production of agricultural chemicals. google.com The biological activity of pyrazine compounds suggests their potential as active ingredients in pesticides or as plant growth regulators. However, research in this area is still in its early stages, and further studies are needed to fully understand and optimize their agricultural applications.

Corrosion Inhibition Studies (related dicarboxylic acid applications)

The ability of pyrazine derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors. Research has focused on the use of 2,3-pyrazinedicarboxylic acid to protect various metals and alloys from corrosion in acidic environments. These compounds form a protective layer on the metal surface, preventing the corrosive medium from coming into contact with the metal.

Studies have shown that 2,3-pyrazinedicarboxylic acid can act as a corrosion inhibitor for copper-nickel alloys and steel. carta-evidence.orgresearchgate.net For 90Cu–10Ni and 70Cu–30Ni alloys in a 2% hydrochloric acid solution, an optimal concentration of 1500 ppm of 2,3-pyrazinedicarboxylic acid resulted in average corrosion inhibition efficiencies of 39% and 55%, respectively. carta-evidence.org The efficiency of these inhibitors can be further enhanced by the addition of other substances, such as potassium iodide. carta-evidence.org

Table 3: Corrosion Inhibition Efficiency of 2,3-Pyrazinedicarboxylic Acid

| Alloy | Inhibitor Concentration | Inhibition Efficiency (%) | Synergistic Agent | Enhanced Efficiency (%) |

| 90Cu–10Ni | 1500 ppm | 39 carta-evidence.org | 5 mM KI | 73 carta-evidence.org |

| 70Cu–30Ni | 1500 ppm | 55 carta-evidence.org | 5 mM KI | Not specified |

| X60 Steel | 1% | 84.1 (at 90°C) researchgate.net | Sodium Iodide and Glutathione | 90 researchgate.net |

Role as Biochemical Reagents in Life Science Research

Pyrazine-2,3-dicarboxylic acid, a closely related compound, is utilized as a biochemical reagent in life science research. medchemexpress.commedchemexpress.com It serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. The pyrazine core is a key structural motif in various pharmacologically active compounds.

For instance, derivatives have been synthesized and evaluated as potential antimycobacterial agents and inhibitors of mutant isocitrate dehydrogenase 1, an enzyme implicated in certain cancers. nih.govnih.gov The development of new synthetic methodologies for pyrazine-2,3-dicarboxylic acid and its derivatives is crucial for advancing research in medicinal chemistry and drug discovery. nih.gov

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。